
(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine: is an organic compound with the molecular formula C11H14F3N It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a trifluoroethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpropyl)(2,2,2-trifluoroethyl)amine can be achieved through several methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by an iron porphyrin complex, such as tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], under aqueous conditions . The reaction proceeds via a cascade diazotization/N-trifluoroethylation mechanism, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the product. Additionally, industrial processes may incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylamine moiety can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as halides, amines, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted amines, while oxidation reactions may produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Phenylpropyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethylamine moiety can interact with various enzymes and receptors, modulating their activity. The phenylpropyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Phenylethyl)(2,2,2-trifluoroethyl)amine
- (1-Phenylbutyl)(2,2,2-trifluoroethyl)amine
- (1-Phenylpropyl)(2,2,2-difluoroethyl)amine
Uniqueness
(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine is unique due to the presence of the trifluoroethylamine moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.
Eigenschaften
Molekularformel |
C11H14F3N |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
1-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-10(15-8-11(12,13)14)9-6-4-3-5-7-9/h3-7,10,15H,2,8H2,1H3 |
InChI-Schlüssel |
DZKGEFYRZQFNND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


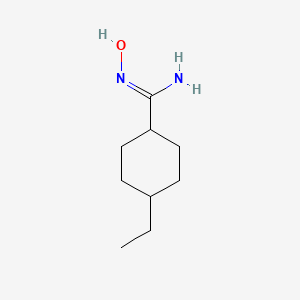
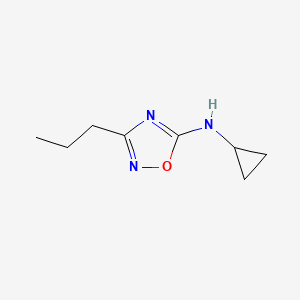

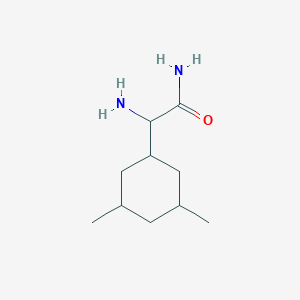

![N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine](/img/structure/B13304591.png)

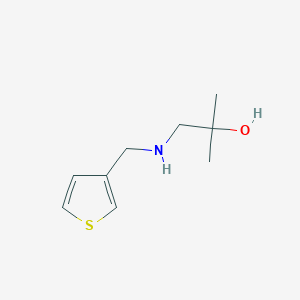
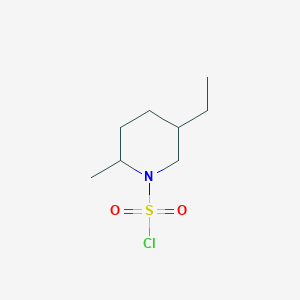
![1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol](/img/structure/B13304607.png)


![2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione](/img/structure/B13304618.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)
